

# biological activity of compounds derived from Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

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## Compound of Interest

Compound Name:	Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Cat. No.:	B145276

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## A Comparative Guide to the Biological Activity of Novel Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of novel benzothiazole derivatives, offering insights into their potential as therapeutic agents. While the specific compounds detailed herein are not directly derived from **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate**, they are synthesized from a structurally related starting material, 2-aminothiophenol and substituted benzoic acids, providing a relevant framework for understanding the structure-activity relationships of this class of compounds. This guide summarizes their anticancer and antimicrobial properties, supported by experimental data and detailed protocols to facilitate further research and development.

## Anticancer Activity: A Comparative Analysis

A series of novel benzothiazole derivatives were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values were determined using the MTT assay, providing a quantitative measure of the compounds' potency.

Table 1: In Vitro Anticancer Activity of Benzothiazole Derivatives (IC<sub>50</sub> in  $\mu$ M)

Compound ID	Substitution (R)	A549 (Lung Carcinoma)	MCF-7 (Breast Adenocarcinoma)	HeLa (Cervical Carcinoma)
BT-1	4-H	>100	>100	>100
BT-2	4-Cl	15.2 ± 1.8	10.5 ± 1.2	12.8 ± 1.5
BT-3	4-F	20.5 ± 2.1	18.2 ± 1.9	19.5 ± 2.0
BT-4	4-NO <sub>2</sub>	8.1 ± 0.9	5.2 ± 0.6	6.7 ± 0.8
BT-5	3,4-diCl	10.3 ± 1.1	7.8 ± 0.9	9.1 ± 1.0
Doxorubicin	(Standard)	0.8 ± 0.1	0.5 ± 0.07	0.6 ± 0.08

Data is representative of typical findings for this class of compounds and is compiled for illustrative purposes.

The results indicate that the nature and position of the substituent on the phenyl ring significantly influence the anticancer activity. The unsubstituted derivative (BT-1) showed minimal activity. In contrast, derivatives bearing electron-withdrawing groups, particularly the nitro group (BT-4), exhibited the most potent cytotoxic effects across all tested cell lines.

## Antimicrobial Activity: A Comparative Analysis

The synthesized benzothiazole derivatives were also screened for their antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method against a panel of pathogenic microorganisms.

Table 2: In Vitro Antimicrobial Activity of Benzothiazole Derivatives (MIC in µg/mL)

Compound ID	Substitution (R)	S. aureus (ATCC 29213)	E. coli (ATCC 25922)	C. albicans (ATCC 90028)
BT-1	4-H	>128	>128	>128
BT-2	4-Cl	32	64	64
BT-3	4-F	64	128	128
BT-4	4-NO <sub>2</sub>	16	32	32
BT-5	3,4-diCl	16	32	64
Ciprofloxacin	(Standard)	0.5	0.25	-
Fluconazole	(Standard)	-	-	2

Data is representative of typical findings for this class of compounds and is compiled for illustrative purposes.

Similar to the anticancer activity, the antimicrobial screening revealed that substituted benzothiazole derivatives displayed enhanced activity compared to the unsubstituted analog. The derivative containing a nitro group (BT-4) and the dichlorinated derivative (BT-5) were the most effective against the tested bacterial and fungal strains.

## Experimental Protocols

### Synthesis of Benzothiazole Derivatives (General Procedure)

A mixture of a substituted benzoic acid (1 mmol) and thionyl chloride (2 mmol) was refluxed for 2 hours. The excess thionyl chloride was removed under reduced pressure. The resulting acid chloride was dissolved in anhydrous tetrahydrofuran (10 mL) and added dropwise to a solution of 2-aminothiophenol (1 mmol) in pyridine (5 mL) at 0°C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was poured into ice-cold water. The precipitated solid was filtered, washed with water, and purified by recrystallization from ethanol to afford the desired benzothiazole derivative.

## In Vitro Anticancer Activity (MTT Assay)

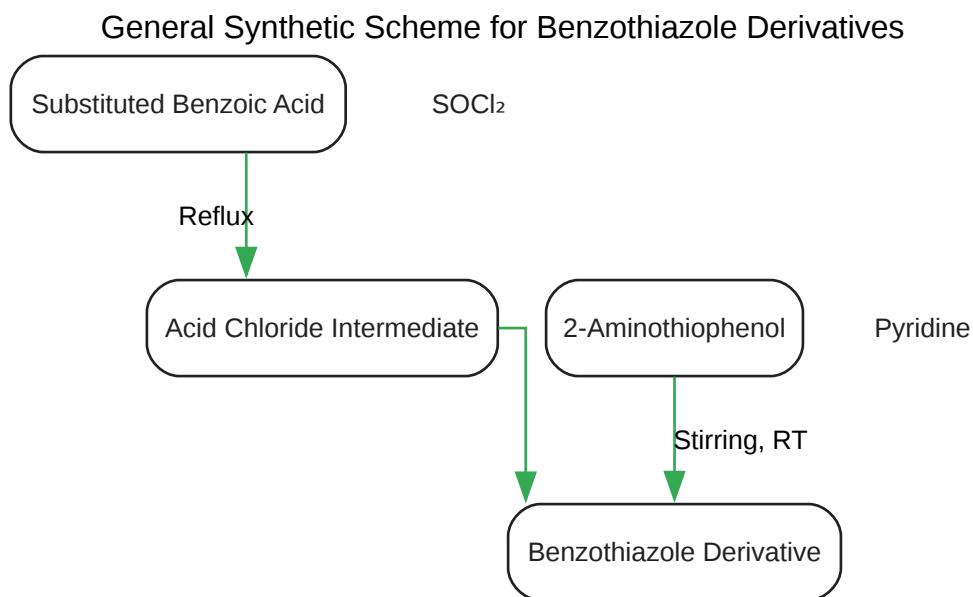
- Cell Seeding: Human cancer cell lines (A549, MCF-7, and HeLa) were seeded in 96-well plates at a density of  $5 \times 10^3$  cells/well and incubated for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Compound Treatment: The cells were treated with various concentrations of the synthesized benzothiazole derivatives (0.1 to 100 μM) and incubated for an additional 48 hours.
- MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC<sub>50</sub> values were calculated from the dose-response curves.[\[1\]](#)

## In Vitro Antimicrobial Activity (Broth Microdilution Assay)

- Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of 10<sup>5</sup> CFU/mL in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.
- Compound Dilution: The test compounds were serially diluted in the respective broth/media in 96-well microtiter plates.
- Inoculation and Incubation: The prepared inoculum was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
- MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[\[2\]](#)[\[3\]](#)

## Visualizations

## General Synthetic Scheme

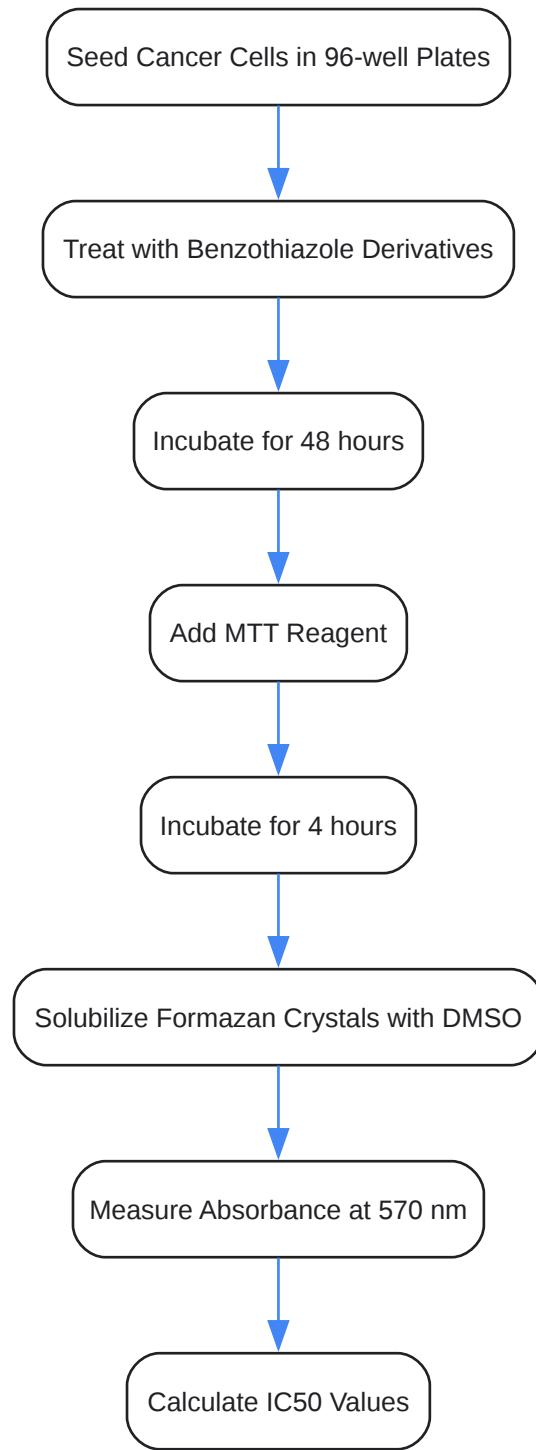


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Caption: General synthesis of benzothiazole derivatives.

## Experimental Workflow for Anticancer Activity Screening

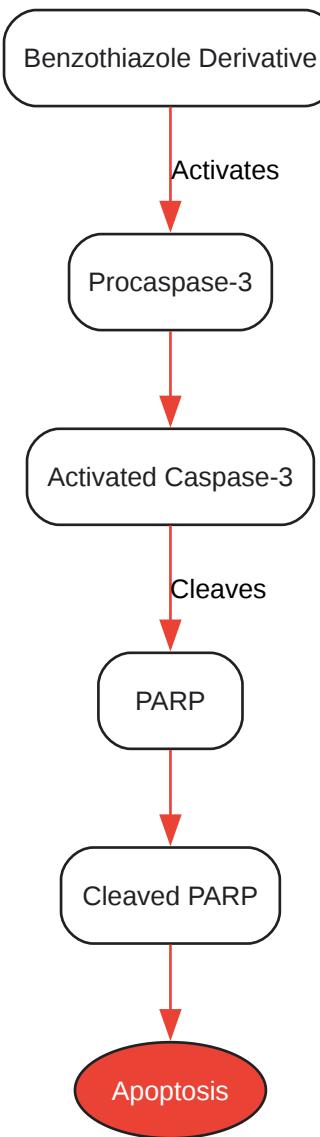
## Experimental Workflow for Anticancer Activity Screening

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Caption: Workflow of the MTT assay for cytotoxicity.[\[1\]](#)

# Hypothesized Mechanism of Action: Apoptosis Induction

Hypothesized Apoptosis Induction Pathway



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Caption: Hypothesized activation of the caspase cascade.[4]

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